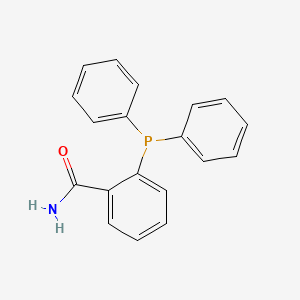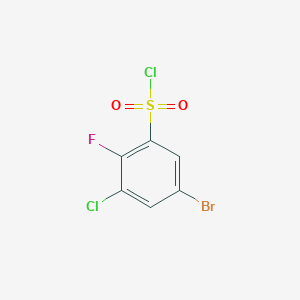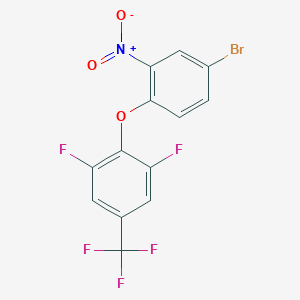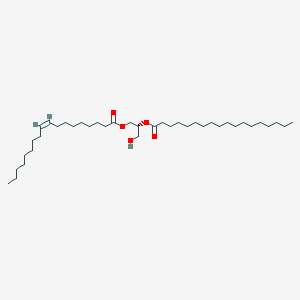
2-Stearo-1-olein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It consists of two stearic acid chains (C18:0) esterified to a glycerol backbone and one oleic acid chain (C18:1) esterified to the remaining sn-2 position of glycerol. This compound is commonly found in various natural sources, including animal and plant fats. It has been the subject of extensive research due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Stearo-1-olein typically involves the esterification of glycerol with stearic acid and oleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process involves the following steps:
Esterification: Glycerol reacts with stearic acid and oleic acid in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale esterification reactors. The process involves:
Raw Material Preparation: Stearic acid and oleic acid are sourced from natural fats and oils.
Esterification Reaction: The acids are reacted with glycerol in a reactor under controlled conditions.
Purification and Quality Control: The product is purified and subjected to quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Stearo-1-olein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the oleic acid moiety to stearic acid.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones.
Reduction Products: Stearic acid and glycerol.
Hydrolysis Products: Free fatty acids (stearic acid and oleic acid) and glycerol.
Aplicaciones Científicas De Investigación
2-Stearo-1-olein has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying lipid chemistry and reactions involving triglycerides.
Biology: The compound is used in studies related to lipid metabolism and the role of triglycerides in biological systems.
Medicine: Research has explored its potential therapeutic applications, including its use in drug delivery systems and as a component of lipid-based formulations.
Industry: this compound is used in the production of cosmetics, food products, and industrial lubricants due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Stearo-1-olein involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases. The pathways involved include the breakdown and synthesis of triglycerides and other lipids.
Comparación Con Compuestos Similares
1,2-Dioleoyl-sn-glycerol: A triglyceride with two oleic acid chains and one glycerol backbone.
1,3-Dioleoyl-2-stearoyl-sn-glycerol: A triglyceride with two oleic acid chains and one stearic acid chain.
1,2-Distearoyl-sn-glycerol: A triglyceride with two stearic acid chains and one glycerol backbone.
Uniqueness: 2-Stearo-1-olein is unique due to its specific arrangement of fatty acid chains, which imparts distinct physical and chemical properties. This unique structure makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C39H74O5 |
|---|---|
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17-/t37-/m1/s1 |
Clave InChI |
QFAYEXQEVKDUJW-PXYGFXEISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)



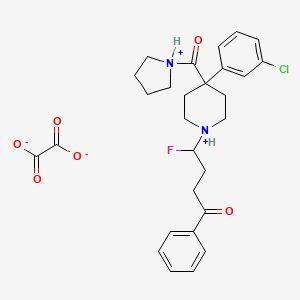
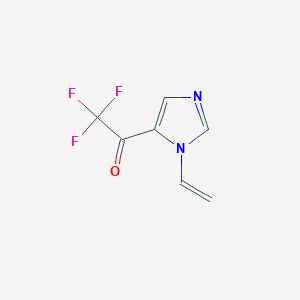
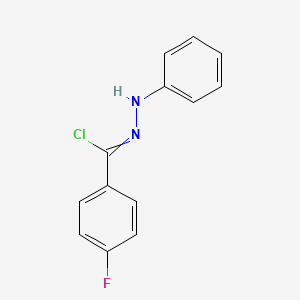
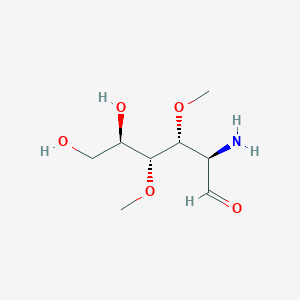
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
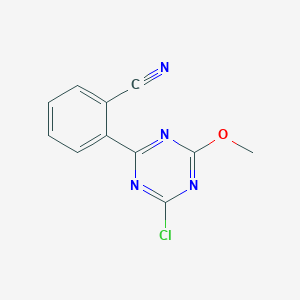
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
